molecular formula C12H16 B1354100 3-(2,4,6-Trimethylphenyl)-1-propene CAS No. 4810-05-3

3-(2,4,6-Trimethylphenyl)-1-propene

Cat. No.: B1354100
CAS No.: 4810-05-3
M. Wt: 160.25 g/mol
InChI Key: HEIXPNNBTVAWDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4,6-Trimethylphenyl)-1-propene (CAS: 4810-05-3) is an organic compound characterized by a propene backbone (CH₂=CH–CH₂–) substituted at the third carbon with a 2,4,6-trimethylphenyl group. This aromatic substituent imparts steric bulk and influences reactivity due to its electron-donating methyl groups. The compound is cataloged as a lead compound in drug discovery pipelines, suggesting applications in medicinal chemistry or agrochemical research .

Properties

IUPAC Name

1,3,5-trimethyl-2-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-5-6-12-10(3)7-9(2)8-11(12)4/h5,7-8H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIXPNNBTVAWDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90461863
Record name 3-(2,4,6-TRIMETHYLPHENYL)-1-PROPENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4810-05-3
Record name 3-(2,4,6-TRIMETHYLPHENYL)-1-PROPENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,6-Trimethylphenyl)-1-propene typically involves the alkylation of 2,4,6-trimethylphenyl derivatives. One common method is the reaction of 2,4,6-trimethylbenzyl chloride with propene in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through catalytic processes. Catalysts such as palladium or nickel complexes are often employed to facilitate the alkylation reaction. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,4,6-Trimethylphenyl)-1-propene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.

    Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for reduction reactions.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(2,4,6-trimethylphenyl)propan-1-ol or 3-(2,4,6-trimethylphenyl)propan-2-ol.

    Reduction: Formation of 3-(2,4,6-trimethylphenyl)propane.

    Substitution: Formation of halogenated derivatives such as 3-(2,4,6-trimethylphenyl)-1-bromopropene.

Scientific Research Applications

3-(2,4,6-Trimethylphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,4,6-Trimethylphenyl)-1-propene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

The following table compares 3-(2,4,6-Trimethylphenyl)-1-propene with its bromo- and chloro-substituted derivatives:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituent (Position 2) Key Data
This compound 4810-05-3 C₁₂H₁₄* ~158.24† None (H) Lead compound status
2-Bromo-3-(2,4,6-trimethylphenyl)-1-propene 951893-35-9 C₁₂H₁₅Br 239.15 Bromine Supplier availability
2-Chloro-3-(2,4,6-trimethylphenyl)-1-propene 951893-31-5 C₁₂H₁₅Cl 194.70 Chlorine 97% purity; discontinued

*Inferred from halogenated analogs.
†Calculated based on molecular formula.

Key Observations:

Halogen Substitution: The bromo and chloro derivatives differ from the parent compound by replacing the hydrogen at position 2 of the propene chain with halogens.

Steric Effects : The 2,4,6-trimethylphenyl group in all three compounds creates significant steric hindrance, likely reducing nucleophilic attack at the aromatic ring but stabilizing the propene moiety against polymerization .

Commercial Availability and Stability

  • Storage conditions for related compounds (e.g., 3-(2,4,6-trimethylphenylsulfonyl)-1,2,4-triazole) recommend refrigeration (0–6°C), suggesting that the parent propene derivative may also require low-temperature storage to prevent degradation .

Biological Activity

3-(2,4,6-Trimethylphenyl)-1-propene, also known as TMDP, is an organic compound characterized by a propene group attached to a 2,4,6-trimethylphenyl ring. Its molecular formula is C_13H_18, with a molecular weight of approximately 160.25 g/mol. This compound belongs to the class of alkenes and exhibits unique structural and chemical properties that may influence its biological activity.

Chemical Structure and Properties

The structural formula of TMDP highlights the presence of a terminal double bond between the first and second carbon atoms. The three methyl groups on the aromatic ring (2,4,6-trimethyl) serve as electron-donating groups, enhancing the compound's reactivity. The compound appears as a colorless liquid with a distinctive hydrocarbon odor at room temperature.

Table 1: Structural Characteristics of TMDP

PropertyValue
Molecular FormulaC₁₃H₁₈
Molecular Weight160.25 g/mol
Physical StateColorless liquid
OdorDistinctive hydrocarbon

Synthesis

The synthesis of TMDP typically involves the alkylation of 2,4,6-trimethylbenzene (pseudocumene) using propene via Friedel-Crafts alkylation in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This method is carried out under controlled conditions to optimize yield and purity. Industrial applications may utilize continuous flow reactors for efficiency.

Biological Activity

Despite its potential applications, literature specifically detailing the biological activity of TMDP is limited. However, insights can be drawn from its structural features and reactivity profile.

Reactivity Profile

TMDP's reactivity suggests possible interactions with various biological targets due to its alkene and aromatic functionalities. The presence of both electron-donating methyl groups and a double bond allows for potential electrophilic reactions and interactions with nucleophiles.

Limited Studies on Biological Activity

Research on TMDP's biological activity is sparse, indicating that it has not been extensively studied in this context. However, related compounds with similar structures have been investigated for various biological effects:

  • Antioxidant Activity : Some structurally related compounds have demonstrated antioxidant properties, which could be relevant for TMDP.
  • Antimicrobial Properties : Compounds containing alkene functionalities have shown varying degrees of antimicrobial activity.
  • Polymerization Reactions : TMDP's potential to undergo polymerization reactions may lead to materials with interesting biological properties.

Future Research Directions

Given the limited data on TMDP's biological activity, several areas warrant further investigation:

  • In Vitro Studies : Conducting in vitro assays to assess cytotoxicity and other biological effects.
  • Structure-Activity Relationship (SAR) : Exploring how modifications to the structure affect biological activity.
  • Applications in Drug Development : Investigating the potential use of TMDP or its derivatives in pharmaceutical applications.

Table 2: Suggested Future Research Areas

Research AreaDescription
In Vitro Biological AssaysAssessing cytotoxicity and other effects
Structure-Activity Relationship (SAR)Understanding how structural changes impact activity
Pharmaceutical ApplicationsExploring potential uses in drug development

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.